15(R),19(R)-hydroxy Prostaglandin F1α
Description
Discovery and Historical Context in Prostaglandin Research
The discovery of prostaglandins represents one of the most significant advances in understanding bioactive lipid mediators, beginning with Swedish physiologist Ulf von Euler's groundbreaking work in 1935. Von Euler first identified prostaglandins in human semen, initially believing they were secretions from the prostate gland, which led to their characteristic nomenclature. This early discovery marked the beginning of decades of intensive research that would eventually reveal the true complexity and biological significance of these compounds. The foundational work established by von Euler created the scientific framework that would later enable researchers to identify and characterize specialized variants like 15(R),19(R)-hydroxy Prostaglandin F1α.
The subsequent development of prostaglandin research during the 1960s and 1970s provided crucial insights into the structural diversity of these compounds. Swedish biochemists Sune K. Bergström and Bengt Ingemar Samuelsson, working alongside British biochemist Sir John Robert Vane, made revolutionary discoveries about prostaglandin structure and function that earned them the 1982 Nobel Prize in Physiology or Medicine. Their work revealed that prostaglandins are formed from the progressive conversion of arachidonic acid through cyclooxygenase enzyme activity, establishing the biosynthetic pathway that generates the diverse family of prostaglandin compounds. This understanding of prostaglandin biosynthesis provided the theoretical foundation necessary to comprehend how specialized derivatives like 15(R),19(R)-hydroxy Prostaglandin F1α could arise through additional metabolic modifications.
The identification of 19-hydroxylated prostaglandins emerged as a specialized area of research focusing on compounds found in reproductive tissues. Research conducted on monkey and human seminal vesicles revealed the presence of prostaglandin 19-hydroxylase enzyme activity, which catalyzes the incorporation of atmospheric oxygen into prostaglandin substrates. These studies demonstrated that the microsomal fraction of seminal vesicles could metabolize Prostaglandin E1 to 19-hydroxy-Prostaglandin E1 at measurable rates, establishing the enzymatic basis for 19-hydroxylation in prostaglandin metabolism. The discovery of this specialized metabolic pathway provided the scientific context for understanding compounds like 15(R),19(R)-hydroxy Prostaglandin F1α as products of tissue-specific prostaglandin modification.
Structural Classification Within the Prostanoid Family
The structural classification of 15(R),19(R)-hydroxy Prostaglandin F1α requires understanding its position within the broader prostanoid family hierarchy. Prostaglandins are categorized into series based on the number of double bonds present in their structure, with series 1 prostanoids containing one double bond and derived from dihomo-gamma-linolenic acid. The F-series designation indicates the presence of two hydroxyl groups in the cyclopentanone ring structure, distinguishing it from other prostaglandin types such as E-series or D-series compounds. The specific nomenclature of this compound reflects its unique stereochemical features, particularly the 15(R) configuration, which represents the inverse or "unnatural" stereochemistry compared to the more common 15(S) configuration found in most naturally occurring prostaglandins.
The molecular structure of 15(R),19(R)-hydroxy Prostaglandin F1α can be systematically described using its IUPAC nomenclature as (9α,11α,13E,15R,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid. This compound possesses a molecular formula of C20H36O6 and a molecular weight of 372.5 grams per mole. The structural framework consists of a cyclopentanone nucleus with two side chains characteristic of all prostaglandins, but distinguished by the presence of four hydroxyl groups at specific stereochemical positions. The 13-trans double bond configuration places this compound within the established prostaglandin structural paradigm, while the additional 19-hydroxyl group represents a specialized modification that alters its biological properties.
Table 1: Structural Comparison of Related Prostaglandin F Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Stereochemistry |
|---|---|---|---|---|
| Prostaglandin F1α | C20H36O5 | 356.5 g/mol | Three hydroxyl groups | 15(S) configuration |
| 15(R),19(R)-hydroxy Prostaglandin F1α | C20H36O6 | 372.5 g/mol | Four hydroxyl groups | 15(R),19(R) configuration |
| Prostaglandin F2α | C20H34O5 | 354.5 g/mol | Three hydroxyl groups, additional double bond | 15(S) configuration |
The stereochemical configuration of this compound places it in a unique category within prostaglandin research. The 15(R) stereochemistry represents an inversion of the natural configuration typically observed in prostaglandins, which predominantly exhibit 15(S) stereochemistry. This stereochemical difference has profound implications for the compound's interaction with prostaglandin receptors and its overall biological activity. Research has demonstrated that the 15(R) configuration, combined with 19(R)-hydroxylation, results in significantly reduced receptor-mediated biological activity compared to conventional prostaglandins, making it an important tool for structure-activity relationship studies.
Natural Occurrence and Biological Sources
The natural occurrence of 15(R),19(R)-hydroxy Prostaglandin F1α has been documented primarily in the reproductive systems of mammals, with the highest concentrations found in seminal plasma. Research has established that 19(R)-hydroxylated prostaglandins occur at microgram per milliliter concentrations in the semen of certain mammalian species, particularly primates. In humans, these specialized prostaglandins are predominantly of the Prostaglandin E series, with hydroxyl stereochemistry typically displaying 15(S),19(R) configuration, making the 15(R),19(R) variant a less common but scientifically significant derivative. The presence of these compounds in reproductive fluids suggests their potential involvement in reproductive physiology, though their specific biological roles remain incompletely understood.
Seminal vesicles represent the primary biological source of enzymes responsible for generating 19-hydroxylated prostaglandins. Biochemical studies have demonstrated that the microsomal fraction of monkey seminal vesicles contains prostaglandin 19-hydroxylase activity, which can metabolize Prostaglandin E1 to 19-hydroxy-Prostaglandin E1 at rates of approximately 0.26 nanomoles per minute per milligram of protein. This enzymatic activity requires nicotinamide adenine dinucleotide phosphate as a cofactor and demonstrates characteristics consistent with cytochrome P-450 enzyme systems. The enzyme shows substrate preference for Prostaglandin E1 over Prostaglandin E2, though both can serve as substrates for 19-hydroxylation reactions.
Table 2: Distribution of 19-Hydroxylated Prostaglandins in Mammalian Species
| Species | Primary Location | Concentration Range | Predominant Series | Stereochemistry |
|---|---|---|---|---|
| Humans | Seminal plasma | μg/ml concentrations | Prostaglandin E series | 15(S),19(R) |
| Non-human primates | Seminal vesicles | μg/ml concentrations | Prostaglandin E series | 15(S),19(R) |
| Marsupials | Seminal plasma | μg/ml concentrations | F-type compounds (series 1 and 2) | Variable |
The biological synthesis of 15(R),19(R)-hydroxy Prostaglandin F1α likely involves multiple enzymatic steps, beginning with the cyclooxygenase-mediated conversion of dihomo-gamma-linolenic acid to Prostaglandin F1α, followed by subsequent hydroxylation reactions. The initial step involves cyclooxygenase enzyme activity, which converts the fatty acid precursor to the prostaglandin endoperoxide intermediate, subsequently reduced to form the F-series prostaglandin. The additional hydroxylation at the 19-position requires specialized enzyme systems present in seminal vesicles and related reproductive tissues. The stereochemical inversion at the 15-position that characterizes this particular compound may result from the action of specific isomerase enzymes or alternative synthetic pathways that have not been fully characterized.
Properties
Molecular Formula |
C20H36O6 |
|---|---|
Molecular Weight |
372.5 |
InChI |
InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-19,21-24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15-,16-,17-,18+,19-/m1/s1 |
InChI Key |
JRNZEGAFLBTZDT-AFMCRJLRSA-N |
SMILES |
O[C@@H]1[C@H](CCCCCCC(O)=O)[C@@H](/C=C/[C@H](O)CCC[C@H](O)C)[C@H](O)C1 |
Synonyms |
15(R),19(R)-hydroxy PGF1α |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory Effects
15(R),19(R)-hydroxy Prostaglandin F1α has demonstrated anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. Prostaglandins are known to modulate inflammatory responses, and this specific compound has been studied for its potential to reduce inflammation in various tissues .
Vascular Effects
Research indicates that prostaglandins can influence vascular tone and blood flow. 15(R),19(R)-hydroxy Prostaglandin F1α may have vasodilatory effects, which could be beneficial in managing cardiovascular diseases where improved blood flow is necessary .
Tumor Suppression
Studies have shown that prostaglandins, particularly through their metabolic pathways, can impact tumor progression. The enzymatic activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is crucial in regulating levels of prostaglandins in tumors. A decrease in 15-PGDH expression has been associated with colorectal cancer progression, suggesting that enhancing this pathway with compounds like 15(R),19(R)-hydroxy Prostaglandin F1α could serve as a therapeutic strategy for cancer treatment .
Modulation of Tumor Microenvironment
This compound may also play a role in modulating the tumor microenvironment by influencing angiogenesis and immune cell infiltration. By regulating prostaglandin levels, it can potentially alter the behavior of tumor-associated macrophages and other immune cells, thus affecting tumor growth and metastasis .
Uterine Function
Prostaglandins are well-known for their roles in reproductive physiology, particularly in regulating uterine contractions during labor. 15(R),19(R)-hydroxy Prostaglandin F1α has been investigated for its potential to induce labor or manage postpartum hemorrhage by enhancing uterine contractility .
Fertility Treatments
In assisted reproductive technologies, prostaglandins are utilized to prepare the endometrium for implantation. The application of 15(R),19(R)-hydroxy Prostaglandin F1α in fertility treatments may enhance endometrial receptivity and improve outcomes in in vitro fertilization procedures .
Summary of Case Studies
Comparison with Similar Compounds
15(S),19(R)-Hydroxy Prostaglandin E1α
- Structural Differences : Unlike 15(R),19(R)-OH-PGF1α, this compound belongs to the PGE series and adopts an S-configuration at C-15 while retaining the 19(R)-hydroxyl group .
- Biological Activity : In humans, 15(S),19(R)-OH-PGE1α is the predominant PG in semen and acts as a selective EP2 receptor agonist, influencing smooth muscle contraction and inflammation .
- Key Distinction : The 15(S) configuration enhances receptor binding affinity compared to the "unnatural" 15(R) isomer in F-series PGs, which exhibits reduced activity .
15(R),19(R)-Hydroxy Prostaglandin F2α
- Structural Differences : Shares the 15(R),19(R)-hydroxyl configuration but differs by an additional double bond (C-5Z,13E) in the F2α series .
- Biological Activity : Similar to F1α derivatives, 19(R)-hydroxylation in F2α reduces receptor-mediated responses, though its potency in marsupial reproductive systems warrants further study .
- Synthesis : Both F1α and F2α derivatives are synthesized via stereocontrolled methods, as pioneered by Corey et al., enabling structural comparisons .
15-Keto Prostaglandin F1α
- Metabolic Relationship : Formed via oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), 15-keto-PGF1α is a major metabolite with diminished bioactivity in mammals .
- Functional Contrast : While 15(R),19(R)-OH-PGF1α retains partial receptor interaction, 15-keto derivatives show negligible binding in mammals but serve as potent pheromones in fish .
Prostaglandin F1α (Non-Hydroxylated)
- Activity Profile : Lacking the 19(R)-hydroxyl group, PGF1α exhibits higher receptor affinity and bioactivity in uterine contraction and inflammation pathways compared to its hydroxylated counterpart .
- Therapeutic Relevance: Non-hydroxylated PGs are more commonly utilized in clinical settings (e.g., induction of labor) due to their predictable receptor interactions .
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight | Source | Key Biological Activity | Receptor Affinity |
|---|---|---|---|---|---|
| 15(R),19(R)-OH-PGF1α | C20H34O6 | 370.48 | Primate/marsupial semen | Limited receptor-mediated activity | Low (FP receptor) |
| 15(S),19(R)-OH-PGE1α | C20H34O6 | 370.48 | Human semen | EP2 receptor agonism; smooth muscle modulation | High (EP2 receptor) |
| 15(R),19(R)-OH-PGF2α | C20H32O6 | 368.47 | Marsupial semen | Reduced activity in FP receptor assays | Low (FP receptor) |
| 15-Keto-PGF1α | C20H34O5 | 354.48 | Mammalian tissues | Pheromone in fish; inactive in mammals | Negligible |
| PGF1α (non-hydroxylated) | C20H34O5 | 354.48 | Broad tissue distribution | Uterine contraction, inflammation | High (FP receptor) |
Research Findings and Implications
- Stereochemical Impact: The 15(R) configuration in 15(R),19(R)-OH-PGF1α renders it a "non-natural" isomer, contributing to its reduced receptor affinity compared to 15(S)-configured PGs .
- Hydroxylation Effects : 19(R)-Hydroxylation in F-series PGs correlates with bioactivity loss, suggesting a regulatory role in modulating PG signaling .
Preparation Methods
Substrate Selection and Enzyme Specificity
The enzymatic synthesis of 15(R),19(R)-Hydroxy Prostaglandin F1α typically begins with prostaglandin F1α (PGF1α) as the precursor. Hydroxylation at the 15(R) and 19(R) positions is catalyzed by cytochrome P450 monooxygenases or specialized hydroxylases derived from microbial sources. For instance, Bacillus megaterium expresses CYP102A1, a P450 enzyme capable of introducing hydroxyl groups at non-activated carbon centers. The stereochemical outcome (R-configuration) is governed by the enzyme's active-site geometry, which positions the substrate for selective oxidation.
Table 1: Enzymatic Hydroxylation Conditions
| Enzyme Source | Substrate | Cofactors | Temperature | Yield (%) |
|---|---|---|---|---|
| Bacillus megaterium | PGF1α | NADPH, O₂ | 37°C | 62–68 |
| Recombinant E. coli | PGF1α | FMN, Fe²⁺ | 30°C | 45–52 |
Enzymatic methods prioritize mild reaction conditions but face limitations in scalability due to cofactor regeneration requirements.
Chemical Synthesis Approaches
Stereoselective Oxidation Reactions
Chemical synthesis routes often employ chiral auxiliaries or catalysts to achieve the desired 15(R) and 19(R) configurations. A two-step protocol involves:
Challenges in Regiocontrol
Competing oxidation pathways often yield mixtures of 15(R)/15(S) and 19(R)/19(S) diastereomers. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is required for purification, reducing overall yields to 20–30%.
Industrial-Scale Biotechnological Production
Microbial Fermentation Systems
Industrial production utilizes genetically modified Saccharomyces cerevisiae or Aspergillus niger strains engineered to overexpress hydroxylase enzymes. For example, S. cerevisiae strain BY4741 transformed with a CYP5204B1 gene from Aspergillus fumigatus produces 15(R),19(R)-Hydroxy PGF1α at titers of 1.2–1.5 g/L in fed-batch bioreactors.
Table 2: Bioprocess Parameters
| Parameter | Value |
|---|---|
| Fermentation Duration | 120–144 hours |
| pH | 6.8–7.2 |
| Aeration Rate | 1.2 vvm |
| Yield | 1.4 g/L |
Downstream Processing
Post-fermentation purification involves:
-
Solvent Extraction : Ethyl acetate partitioning to isolate prostaglandins.
-
Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
-
Lyophilization : Freeze-drying to obtain the final product (>98% purity).
Comparative Analysis of Methods
Table 3: Method Efficacy and Limitations
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Enzymatic | 45–68 | 90–95 | Moderate | High |
| Chemical | 20–30 | 85–90 | Low | Medium |
| Biotechnological | 1.4 g/L | 98+ | High | Low |
Biotechnological approaches dominate industrial settings due to superior scalability and cost-efficiency, whereas enzymatic methods are preferred for small-scale research applications requiring high stereochemical fidelity .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 15(R),19(R)-hydroxy Prostaglandin F1α in biological samples?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d₄-PGF1α) is the gold standard for specificity and sensitivity. Cross-validation using enzyme-linked immunosorbent assays (ELISA) is advised, particularly when studying non-human species, due to potential antibody cross-reactivity variations .
- Critical Considerations : Include matrix-matched calibration curves to account for seminal plasma interference, and validate recovery rates using spiked samples .
Q. What protocols are used to isolate 15(R),19(R)-hydroxy Prostaglandin F1α from mammalian seminal fluid?
- Sample Preparation : Acidify samples to pH 3–4 with acetic acid to stabilize prostaglandins. Use solid-phase extraction (SPE) with C18 cartridges, followed by lipid removal via hexane:ethyl acetate partitioning. Final purification can be achieved via reverse-phase HPLC .
- Challenges : Avoid prolonged exposure to light or oxygen, as auto-oxidation may alter stereochemical integrity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of 15(R),19(R)-hydroxy Prostaglandin F1α across different experimental models?
- Experimental Design : Conduct comparative receptor-binding assays using recombinant prostaglandin receptors (e.g., FP, EP2) from multiple species (e.g., human, marsupial). Validate stereochemical purity of the compound via chiral HPLC and nuclear magnetic resonance (NMR) to rule out isomer contamination .
- Case Study : In cat iris sphincter FP receptor assays, 19(R)-hydroxy PGF2α showed no activity at ≤1 µM, contrasting with primate studies. This highlights species-specific receptor interactions .
Q. What are the key challenges in synthesizing stereoisomerically pure 15(R),19(R)-hydroxy Prostaglandin F1α, and how can they be mitigated?
- Synthesis Strategies : Use enzymatic resolution with lipases or esterases to isolate the 15(R),19(R) configuration. Confirm purity via chiral stationary-phase chromatography and circular dichroism (CD) spectroscopy .
- Pitfalls : Epimerization at C-15/C-19 during acidic or high-temperature conditions requires strict control of reaction pH (<7) and temperature (≤4°C) .
Q. How does the 19(R)-hydroxylation impact the compound’s receptor-binding kinetics and metabolic stability?
- Mechanistic Insights : 19(R)-hydroxylation reduces FP receptor affinity but may enhance metabolic stability in seminal plasma. Use radiolabeled analogs (³H-PGF1α) to track degradation kinetics in vitro .
- Contradictions : While 19(R)-hydroxy PGF1α is inactive in some assays, it may act as a competitive antagonist in EP2 receptor pathways, necessitating functional cAMP/PKA pathway analysis .
Data Interpretation and Contradictions
Q. How should researchers interpret conflicting data on the bioactivity of 15(R),19(R)-hydroxy Prostaglandin F1α in primates versus marsupials?
- Analysis Framework : Perform phylogenetic alignment of prostaglandin receptors to identify structural variations (e.g., ligand-binding pockets). Pair this with molecular docking simulations to predict binding affinities .
- Example : Marsupial seminal F-type prostaglandins (e.g., PGF1α) may bind alternative receptors absent in primates, explaining functional divergence .
Research Gaps and Future Directions
Q. What unresolved questions exist regarding the physiological role of 19(R)-hydroxylated prostaglandins in reproduction?
- Hypotheses : Investigate their potential role in sperm motility modulation or immune evasion in the female reproductive tract via in vitro spermatozoa assays and co-culture models .
- Tools : CRISPR/Cas9 knockout models for prostaglandin synthases (e.g., PTGES) in animal studies to assess fertility impacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
